Cas no 1341420-50-5 ((3-methylbutyl)[(pyrimidin-5-yl)methyl]amine)
![(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1341420-50-5x500.png)
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine
- (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine
- 3-methyl-N-(pyrimidin-5-ylmethyl)butan-1-amine
-
- インチ: 1S/C10H17N3/c1-9(2)3-4-11-5-10-6-12-8-13-7-10/h6-9,11H,3-5H2,1-2H3
- InChIKey: WLBMVTYXHWBWJZ-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CN=CN=C1)CCC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 119
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 1.3
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160683-0.05g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-160683-0.5g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-160683-0.25g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 0.25g |
$683.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22522-1G |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 95% | 1g |
¥ 3,220.00 | 2023-03-30 | |
Enamine | EN300-160683-2.5g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-160683-250mg |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 250mg |
$642.0 | 2023-09-23 | ||
Enamine | EN300-160683-1000mg |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 1000mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-160683-10000mg |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 10000mg |
$3007.0 | 2023-09-23 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22522-1g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 95% | 1g |
¥3221.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22522-5g |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine |
1341420-50-5 | 95% | 5g |
¥9656.0 | 2024-04-24 |
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amineに関する追加情報
Introduction to (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine and Its Applications in Modern Chemical Research
(3-methylbutyl)[(pyrimidin-5-yl)methyl]amine, with the CAS number 1341420-50-5, is a compound of significant interest in the field of chemical and biomedical research. This amine derivative, characterized by its unique structural features, has garnered attention for its potential applications in drug development and molecular biology. The compound's structure, featuring a 3-methylbutyl side chain attached to a pyrimidine ring through a methylamine linkage, provides a versatile scaffold for further chemical modifications and biological investigations.
The 3-methylbutyl moiety contributes to the compound's lipophilicity, making it a promising candidate for membrane interactions and drug delivery systems. Meanwhile, the pyrimidine ring, a common pharmacophore in medicinal chemistry, enhances its binding affinity to various biological targets. This combination of structural elements positions (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine as a valuable intermediate in the synthesis of more complex molecules designed for therapeutic purposes.
In recent years, there has been growing interest in exploring the biological activities of pyrimidine derivatives. The pyrimidine core is well-known for its role in nucleic acid structures and has been extensively studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The introduction of the (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine moiety into these derivatives has opened new avenues for research, particularly in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways.
One of the most exciting areas of research involving (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine is its application in the design of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of this compound to enhance its binding affinity to specific kinase domains, researchers aim to develop novel therapeutic agents that can modulate these pathways effectively. Preliminary studies have shown that derivatives of (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine can exhibit potent inhibitory activity against certain kinases, making them promising candidates for further development.
The compound's potential extends beyond kinase inhibition. Its structural framework also makes it suitable for use as a building block in the synthesis of other bioactive molecules. For instance, researchers have explored its use in creating ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targeted by numerous drugs. The lipophilic nature of the (3-methylbutyl) group facilitates interactions with hydrophobic pockets within these receptors, while the pyrimidine ring provides specific recognition elements.
The synthesis of (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this compound efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in accessing structurally diverse molecules.
The pharmacological evaluation of (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine has revealed several interesting properties that make it an attractive candidate for drug development. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors relevant to human health. Additionally, preliminary toxicological assessments suggest that this compound is well-tolerated at moderate doses, indicating its potential for safe therapeutic use.
The integration of computational chemistry and molecular modeling techniques has further enhanced our understanding of how (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine interacts with biological targets. These tools allow researchers to predict binding affinities, identify key interaction sites, and optimize molecular structures for improved efficacy. By leveraging these computational approaches alongside experimental data, scientists can accelerate the discovery and development process significantly.
Future directions in research on (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine include exploring its role in drug delivery systems and nanotechnology applications. The compound's structural features make it an excellent candidate for designing prodrugs or carrier systems that can enhance drug solubility and target specificity. Moreover, its ability to form stable complexes with other molecules suggests potential uses in nanomedicine, where it could serve as a component in targeted therapy or diagnostic agents.
In conclusion, (3-methylbutyl)[(pyrimidin-5-yl)methyl]amine is a multifaceted compound with significant potential in chemical research and biomedical applications. Its unique structural features enable diverse modifications and interactions with biological targets, making it a valuable tool for drug development and molecular biology studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
1341420-50-5 ((3-methylbutyl)[(pyrimidin-5-yl)methyl]amine) 関連製品
- 2228185-19-9(O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine)
- 2138158-54-8(3-(5-Formylthiophen-2-yl)furan-2-sulfonamide)
- 2171355-85-2(6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid)
- 2680747-96-8(2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)
- 88976-11-8(3,4'-Bipyridine, 6-chloro-2-methyl-)
- 885275-75-2(7-Bromopyrazolo1,5-apyridine)
- 1956380-18-9(5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL)
- 91527-90-1((3-methyl-4-nitrophenyl)hydrazine)
- 121373-20-4(Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
